2-Amino Nevirapine-d3

Vue d'ensemble

Description

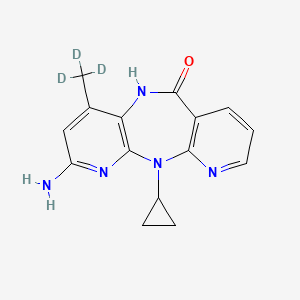

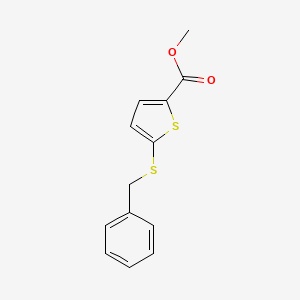

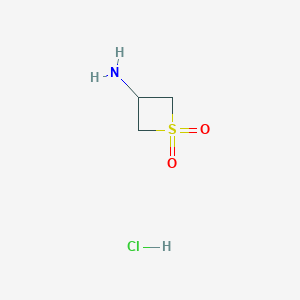

2-Amino Nevirapine-d3 is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The compound has a molecular formula of C15H12D3N5O and a molecular weight of 284.33 . It is primarily used in research settings, particularly in the study of proteomics and drug metabolism.

Méthodes De Préparation

The synthesis of 2-Amino Nevirapine-d3 involves several steps, starting from the preparation of the nevirapine building blocks. One of the key intermediates is 2-chloro-3-amino-4-picoline, which is synthesized through a high-yield, cost-effective method . The final step involves the introduction of deuterium atoms to obtain the deuterated analog. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with additional purification steps to ensure the incorporation of deuterium.

Analyse Des Réactions Chimiques

2-Amino Nevirapine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Frémy’s salt for oxidation and ethyl valinate for substitution reactions . The major products formed from these reactions are quinoid derivatives, which are electrophilic and prone to react with bionucleophiles . These reactions are crucial for understanding the compound’s metabolic pathways and potential toxicological effects.

Applications De Recherche Scientifique

2-Amino Nevirapine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways of nevirapine and its analogs. In biology, it helps in understanding the interactions between nevirapine and various biomolecules. In medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of nevirapine, providing insights into its efficacy and safety . Additionally, it is used in proteomics research to study protein-drug interactions .

Mécanisme D'action

The mechanism of action of 2-Amino Nevirapine-d3 is similar to that of nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking its RNA-dependent and DNA-dependent DNA polymerase activities . This binding causes a disruption of the enzyme’s catalytic site, preventing the replication of the viral genome. The activity of this compound does not compete with template or nucleoside triphosphates, making it a potent inhibitor of HIV-1 replication .

Comparaison Avec Des Composés Similaires

2-Amino Nevirapine-d3 is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties compared to non-deuterated nevirapine. Similar compounds include other non-nucleoside reverse transcriptase inhibitors such as efavirenz and etravirine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structures and binding affinities. The deuterated analogs, like this compound, are particularly valuable in research for their enhanced stability and reduced metabolic degradation .

Propriétés

IUPAC Name |

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)

![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)